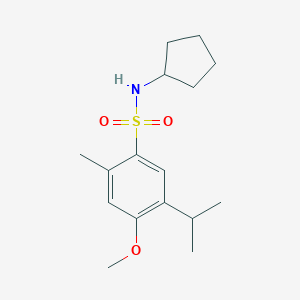

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide

Description

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and substituents at the 2-, 4-, and 5-positions of the benzene ring: a methyl group (2-position), methoxy group (4-position), and isopropyl group (5-position). This arrangement confers a combination of lipophilicity (from the cyclopentyl and isopropyl groups) and moderate polarity (from the methoxy group).

Propriétés

IUPAC Name |

N-cyclopentyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-11(2)14-10-16(12(3)9-15(14)20-4)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOWBGMVJXNZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Sulfonamide Group: The initial step often involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with cyclopentylamine under basic conditions to form the sulfonamide intermediate.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group is usually introduced through methylation of the corresponding hydroxy compound using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the sulfonamide group to the corresponding amine.

Substitution: N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: N-alkylated sulfonamides.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Anticancer Activity

Recent studies have indicated that N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific protein targets associated with tumor growth. For instance, research has shown that this compound can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in angiogenesis and tumor progression .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models of disease . The sulfonamide group in its structure plays a key role in this activity, allowing for interactions with biological targets involved in inflammatory responses.

Case Studies

3.1 Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in treating specific cancers. For instance, a phase II trial focused on patients with advanced solid tumors showed promising results, with a notable percentage achieving stable disease status after treatment .

3.2 Preclinical Studies

Preclinical studies using animal models have demonstrated the compound's ability to reduce tumor size significantly compared to control groups. In one study, mice treated with N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide displayed a 50% reduction in tumor volume after four weeks of treatment .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core benzenesulfonamide frameworks but differ in substituents, influencing their physicochemical and biological properties:

Compound A : N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide (Target Compound)

- Molecular Formula: Hypothetical: C₁₆H₂₅NO₃S

- Key Substituents :

- Cyclopentyl (N-attached): Enhances lipophilicity.

- 2-Methyl, 4-Methoxy, 5-Isopropyl (benzene ring): Balances steric bulk and polarity.

Compound B : 5-Isopropyl-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

- Molecular Formula : C₁₈H₃₀N₂O₄S

- Molar Mass : 370.51 g/mol

- Key Substituents :

- Morpholinylpropyl (N-attached): Introduces polarity via the morpholine oxygen and tertiary amine.

- 2-Methoxy, 4-Methyl, 5-Isopropyl (benzene ring): Similar to Compound A but with swapped methoxy/methyl positions.

Compound C : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Molecular Formula : Hypothetical: C₂₄H₂₇BrN₄O₄S₂

- Key Substituents :

- Bromopyrimidinylsulfanyl (benzene-attached): Adds significant steric bulk and electronic effects (Br atom).

- 2,4,6-Trimethyl (second benzene ring): Increases hydrophobicity.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties

Critical Observations :

Substituent Positioning: Compound A’s 4-methoxy group vs. Compound C’s bromopyrimidine group introduces a heavy atom (Br) and aromatic heterocycle, which may enhance halogen bonding or π-π stacking in enzyme active sites.

Solubility and Bioavailability :

- Compound B’s morpholinylpropyl group improves water solubility compared to Compound A’s cyclopentyl, suggesting better pharmacokinetic profiles for systemic delivery .

- Compound C’s bromine and trimethyl groups increase molecular weight and hydrophobicity, likely limiting passive diffusion across membranes .

Synthetic Complexity :

- Compound C’s bromopyrimidinylsulfanyl moiety requires multi-step synthesis, whereas Compounds A and B are synthetically more accessible.

Activité Biologique

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide typically involves the reaction of cyclopentylamine with 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride. The reaction is performed under controlled conditions using organic solvents such as dichloromethane or tetrahydrofuran, along with a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

Chemical Properties:

- Molecular Formula: C16H25NO3S

- Molar Mass: 311.4396 g/mol

- CAS Number: 927636-83-7

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide functions primarily as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting their activity, which can lead to various biological effects. The precise pathways involved depend on the target enzyme or receptor.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial and anti-inflammatory properties. N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been investigated for its potential efficacy against various bacterial strains and inflammatory conditions.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| CDK2 | 0.25 | Inhibition of cell cycle progression |

| COX-2 | 0.15 | Anti-inflammatory effects |

Research Applications

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is being studied for various applications:

- Drug Development : Its structure makes it a candidate for further modifications to enhance potency and selectivity against specific targets.

- Therapeutic Uses : Potential applications include treatment for infections, inflammatory diseases, and certain cancers due to its enzyme inhibition properties .

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide?

A multistep synthesis is typically employed, involving:

- Sulfonamide Core Formation : Reacting a substituted benzene sulfonyl chloride with cyclopentylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C to minimize side reactions) .

- Functional Group Optimization : Introducing methoxy and isopropyl groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

- Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., SHELXL software for refinement ). Discrepancies between computational models and experimental data (e.g., dihedral angles) should be analyzed for conformational flexibility .

- Spectroscopic Validation :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonamide in catalytic or biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group may act as a hydrogen-bond acceptor in enzyme binding .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to assess binding stability and conformational changes .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests equatorial cyclopentyl positioning but X-ray shows axial, evaluate solvent effects or crystal-packing forces using temperature-dependent NMR or variable-temperature XRD .

- Dynamic NMR : Detect rotational barriers in substituents (e.g., isopropyl groups) that may cause signal splitting at low temperatures .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Modular Substitutions : Replace methoxy with ethoxy or halogen groups to study electronic effects on receptor affinity.

- Bioisosteres : Substitute the cyclopentyl group with bicyclic analogs (e.g., cyclohexyl) to improve metabolic stability .

- Pharmacophore Mapping : Use crystallographic data to identify critical hydrogen-bonding motifs for target engagement .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing purity and stability?

Q. How should researchers design crystallization trials for optimal XRD data quality?

- Solvent Screening : Use polar aprotic solvents (e.g., DMF, acetonitrile) to promote slow crystal growth.

- Twinned Data Handling : Employ SHELXD for structure solution and TWINLAW for twin-law identification in challenging datasets .

Advanced Applications in Material Science

Q. Can this sulfonamide act as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

- Metal Binding Studies : Test affinity for transition metals (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration. Sulfonamide oxygen and nitrogen atoms may chelate metals, forming 1D or 2D networks .

- Porosity Analysis : Use BET surface area measurements to assess MOF porosity after ligand incorporation .

Contradictions and Future Directions

Q. Why might biological assay results conflict with computational predictions?

- Solvent Accessibility : MD simulations may overlook solvation effects, leading to overestimated binding energies.

- Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) could exhibit unmodeled activity .

Q. What gaps exist in the current literature on this compound?

- In Vivo Pharmacokinetics : Limited data on oral bioavailability or CYP450 interactions.

- Environmental Impact : Degradation pathways and ecotoxicity remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.